molecular formula C₅H₁₀O₅ B013635 D-Lyxose CAS No. 1114-34-7

D-Lyxose

Cat. No. B013635
CAS RN: 1114-34-7
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-AGQMPKSLSA-N
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Description

Synthesis Analysis

The synthesis of D-Lyxose and its derivatives has been explored through various chemical processes. One notable method involves the conversion of D-galactose to D-tagatose using L-arabinose isomerase, followed by a two-step isomerization process to produce L-ribose and D-Lyxose using D-lyxose isomerase (Patel et al., 2017). Another approach highlighted the use of a heterogeneous Pd-Bi/C catalyst for the synthesis of L-lyxose from naturally occurring D-sugars, emphasizing the efficiency and environmental benefits of using such catalysts (Fan et al., 2011).

Molecular Structure Analysis

The molecular structure of D-Lyxose, as with other sugars, plays a critical role in its reactivity and interaction with other molecules. Research has delved into the structural analysis of enzymes like D-Lyxose isomerase, which catalyzes the isomerization of D-Lyxose to D-xylulose. Studies on these enzymes provide insights into the active sites, catalytic mechanisms, and how the molecular structure of D-Lyxose influences these processes (Huang et al., 2018).

Chemical Reactions and Properties

D-Lyxose participates in various chemical reactions due to its aldehyde functional group. It can undergo oxidation, reduction, and isomerization reactions, which are essential for synthesizing valuable compounds. For instance, the reductive amination and selective Strecker reaction of D-Lyxose derivatives have been used to synthesize functionalized piperidines, demonstrating the chemical versatility of D-Lyxose (Matassini et al., 2012).

Physical Properties Analysis

The physical properties of D-Lyxose, such as solubility, melting point, and specific rotation, are crucial for its handling and application in various scientific fields. These properties depend on the molecular structure of D-Lyxose and influence its behavior in different environments. Research into the enzymatic production and characterization of D-Lyxose provides valuable data on these physical aspects, enabling its practical application in industrial processes (Wu et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties of D-Lyxose, including its reactivity with various chemical agents and its role in enzymatic reactions, is fundamental for its use in synthesis and biotechnological applications. Studies on D-Lyxose isomerase, for example, explore the enzyme's substrate specificity and its application in producing D-Lyxose and other sugars, shedding light on the chemical properties that make D-Lyxose a valuable target for research and industrial use (Patel et al., 2011).

properties

IUPAC Name

(3S,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046540
Record name D-(-)-Lyxose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name D-Lyxose
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Product Name

D-Lyxose

CAS RN

1114-34-7
Record name D-Lyxose
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Record name D-(-)-Lyxose
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Record name D-lyxose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,560
Citations
J Huang, Z Chen, W Zhang, T Zhang, W Mu - Applied microbiology and …, 2018 - Springer
… the reverse isomerization reaction between d-xylulose and d-lyxose, as well as d-fructose and d-… role in the microbial catabolism of d-lyxose and l-ribose. First, d-lyxose and l-ribose are …
L Dubois, RH Dodd - Tetrahedron, 1993 - Elsevier
… 8s directly applicable to Dlyxose to give the enantiomencally pure (lR,4S,SS) isomer oj 15a, 15b … au D-lyxose pour co&are h l’lsom&e (IR,4SSS) de 1Sa enantrominquement pur, 15b …
R Yanagihara, K Soeda, S Shiina, S Osanai… - Bulletin of the …, 1993 - journal.csj.jp
… Thus, under the optimized conditions, D-mannose and D-lyxose, which are rare in nature and expensive, were easily obtained in high isolated yields from D-glucose and D-xylose, …
Number of citations: 38 www.journal.csj.jp
P Dauban, RH Dodd - The Journal of Organic Chemistry, 1997 - ACS Publications
… In conclusion, we have realized the synthesis, from d-lyxose, of a 2,3-aziridino γ-lactone 5-phosphonate (23), a potential precursor to novel 3,4-disubstituted analogues (4) of the non-…
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
CT Bishop, FP Cooper - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… The present paper describes an extension of this work to the other pentoses, D-arabinose, D-lyxose, … Reaction products'in the D-lyxose and D-ribose series were analyzed by gas-liquid …
Number of citations: 144 cdnsciencepub.com
Z Ahmed, H Sasahara, SH Bhuiyan, T Saiki… - Journal of bioscience …, 1999 - Elsevier
… , D-lyxose and L-ribose (17). Here, we describe a simple method for the production of D-lyxose … to produce D-lyxose by L-RI. As far as we know, this is the first report on the production of …
NA Hughes, NM Munkombwe - Carbohydrate research, 1985 - Elsevier
… 5-Thio-d-lyxose was similarly obtained from methyl 2,3-O-isopropylidene-5-O-methanesulphonyl(or toluene-p-sulphonyl)-α-d-lyxofuranoside via methyl 5-S-acetyl(or benzoyl)-1,2-O-…
EA Cho, DW Lee, YH Cha, SJ Lee, HC Jung… - Journal of …, 2007 - Am Soc Microbiol
… We cloned and characterized a gene encoding a potential d-lyxose (l-ribose) isomerase from a novel strain, Cohnella laevoribosii RI-39, isolated from hot springs in a volcanic area. …
Number of citations: 58 journals.asm.org
CS Park, SJ Yeom, YR Lim, YS Kim… - Letters in applied …, 2010 - academic.oup.com
… for d‐lyxose among aldoses, indicating that it is a d‐lyxose isomerase. The native recombinant enzyme existed as a 54‐kDa dimer, and the maximal activity for d‐lyxose … for d‐lyxose, d‐…
Number of citations: 21 0-academic-oup-com.brum.beds.ac.uk
B Lacourt-Gadras, M Grignon-Dubois… - Carbohydrate …, 1992 - researchgate.net
A partir du D-xylose, abondant dans la mat&e vCgttale, nous avons entrepris de d&elopper une synthbse du o-ribose n’utilisant que des produits de base industriels et un minimum d’…
Number of citations: 14 www.researchgate.net

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